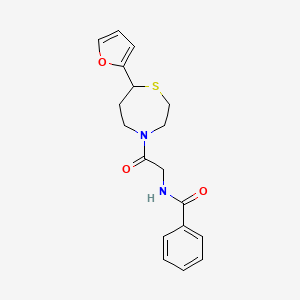

![molecular formula C11H12N2O B2640925 1-[(3-methylbenzyl)oxy]-1H-imidazole CAS No. 477870-01-2](/img/structure/B2640925.png)

1-[(3-methylbenzyl)oxy]-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(3-methylbenzyl)oxy]-1H-imidazole” is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is used for research purposes and is available for purchase from various suppliers .

Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There has been significant recent work on the formation of both the N1–C5 and N3–C4 bonds in a single operation .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Sigmatropic rearrangements are pericyclic reactions that provide rearranged products. The most common include hydrogen shifts across pi systems and formation of new carbon-carbon bonds across allyl-type structural fragments . The most synthetically useful are the Cope and Claisen rearrangements which are formally classified as [3,3] rearrangements .Scientific Research Applications

Synthesis and Chemical Transformations :1-[(3-methylbenzyl)oxy]-1H-imidazole and related compounds have been a subject of research, particularly in the synthesis and transformation of imidazole derivatives. The studies have explored various methods for synthesizing these compounds, including benzylation, deoxygenation, and reactions with electrophiles to introduce different substituents at specific positions of the imidazole ring (Eriksen et al., 1998). These synthetic approaches provide a foundation for further modifications and applications of these compounds in various scientific research areas.

Antiviral Applications :Imidazole derivatives have demonstrated significant antiviral properties. A study revealed that compounds with benzyl and thio structural units exhibited selective biological activity against specific viruses. Notably, certain 2-thio substituted compounds showed specific inhibitory effects against influenza A virus and respiratory syncytial virus, indicating their potential as antiviral agents (Golankiewicz et al., 1995).

Electrochemical Applications :Imidazole derivatives have been utilized in electrochemical applications, such as electrodeposition and corrosion inhibition. For instance, certain ionic liquids containing imidazole were studied for their effects on the corrosion behavior and electrodeposition nucleation mechanism of Ni-Co alloys. The research highlighted the potential of imidazole derivatives as additives in improving the corrosion protection ability and influencing the electrodeposition process of metal alloys (Omar et al., 2020).

Biological Activities and Sensing Applications :Imidazole derivatives have shown diverse biological activities and potential as sensing agents. A study on benzimidazole derivatives containing various rings reported their inhibitory activity against α-glucosidase, antimicrobial properties, and antioxidant activities, suggesting their multifunctional potential in medicinal chemistry (Menteşe et al., 2015). Additionally, lanthanide-organic frameworks based on dimethylphenyl imidazole dicarboxylate were synthesized and showed selective sensitivity to benzaldehyde-based derivatives, indicating their application as fluorescence sensors (Shi et al., 2015).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name |

1-[(3-methylphenyl)methoxy]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-10-3-2-4-11(7-10)8-14-13-6-5-12-9-13/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOXNJQJAKYZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-methylbenzyl)oxy]-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2640843.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2640844.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2640845.png)

![N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2640848.png)

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2640851.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2640852.png)

![3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid](/img/structure/B2640855.png)

![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2640857.png)

![4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2640859.png)

![1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2640862.png)

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2640864.png)